N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a thiazole ring, a dichlorothiophene moiety, and a morpholinosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic synthesis. The general synthetic route may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorothiophene Moiety: This step may involve halogenation reactions followed by coupling reactions to introduce the dichlorothiophene group.
Attachment of the Morpholinosulfonyl Group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides.
Formation of the Benzamide Core: The final step involves the formation of the benzamide linkage through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide: can be compared with other benzamide derivatives, thiazole-containing compounds, and sulfonyl-substituted molecules.
Uniqueness
- The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O4S3/c19-15-9-13(16(20)29-15)14-10-28-18(21-14)22-17(24)11-1-3-12(4-2-11)30(25,26)23-5-7-27-8-6-23/h1-4,9-10H,5-8H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEHYNVNFHGUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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